N-[4-[methyl-(4-methylphenyl)sulfonylamino]phenyl]acetamide
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Overview
Description
N-[4-[methyl-(4-methylphenyl)sulfonylamino]phenyl]acetamide is a complex organic compound with the molecular formula C20H20N2O4S2. This compound is known for its unique structural properties, which include a sulfonamide group and an acetamide group. It is often used in various scientific research applications due to its potential biological and chemical activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[4-[methyl-(4-methylphenyl)sulfonylamino]phenyl]acetamide typically involves the reaction of 4-methylbenzenesulfonyl chloride with 4-methylphenylamine to form an intermediate sulfonamide. This intermediate is then reacted with acetic anhydride to yield the final product. The reaction conditions often include the use of organic solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The use of automated systems for monitoring and controlling temperature, pressure, and reactant concentrations is common in industrial settings .
Chemical Reactions Analysis
Types of Reactions: N-[4-[methyl-(4-methylphenyl)sulfonylamino]phenyl]acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous medium.
Major Products:
Oxidation: Formation of sulfonic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted sulfonamides.
Scientific Research Applications
N-[4-[methyl-(4-methylphenyl)sulfonylamino]phenyl]acetamide is used in various scientific research fields, including:
Chemistry: As a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of N-[4-[methyl-(4-methylphenyl)sulfonylamino]phenyl]acetamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of natural substrates, thereby blocking the enzyme’s active site. This inhibition can lead to various biological effects, such as antimicrobial activity by inhibiting bacterial enzymes .
Comparison with Similar Compounds
- N-[2-methyl-4-[(4-methylphenyl)sulfonylamino]phenyl]acetamide
- N-[4-(4-acetamidophenyl)sulfonyl]phenylacetamide
- N-[2-(toluene-4-sulfonylamino)-phenyl]acetamide
Comparison: N-[4-[methyl-(4-methylphenyl)sulfonylamino]phenyl]acetamide is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity profiles, making it a valuable compound for specific research applications .
Properties
IUPAC Name |
N-[4-[methyl-(4-methylphenyl)sulfonylamino]phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O3S/c1-12-4-10-16(11-5-12)22(20,21)18(3)15-8-6-14(7-9-15)17-13(2)19/h4-11H,1-3H3,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ABPNPHGYXGGPLX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(C)C2=CC=C(C=C2)NC(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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